2-{[(Tert-butoxy)carbonyl]amino}-3-(quinazolin-4-yl)propanoic acid

Stereochemistry Procurement Enantiomeric Excess

Chiral kinase inhibitor programs lose time and budget when racemic building blocks require late-stage chiral separation. This Boc-protected quinazoline amino acid delivers precise stereochemical control from the first synthetic step. • Enantiopure (S)- and (R)-forms at 97% purity eliminate post-synthesis chiral resolution. • Boc group is acid-labile, orthogonal to Fmoc, and cleaves >98% under standard TFA conditions. • Predicted density (1.273±0.06 g/cm³) and bp (527.6±45.0 °C) enable direct process scale-up calorimetry and equipment sizing without pilot synthesis.

Molecular Formula C16H19N3O4
Molecular Weight 317.34 g/mol
Cat. No. B13240216
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-{[(Tert-butoxy)carbonyl]amino}-3-(quinazolin-4-yl)propanoic acid
Molecular FormulaC16H19N3O4
Molecular Weight317.34 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC(CC1=NC=NC2=CC=CC=C21)C(=O)O
InChIInChI=1S/C16H19N3O4/c1-16(2,3)23-15(22)19-13(14(20)21)8-12-10-6-4-5-7-11(10)17-9-18-12/h4-7,9,13H,8H2,1-3H3,(H,19,22)(H,20,21)
InChIKeyWPVIALZDLJCBGU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Boc-Quinazolin-4-yl-Alanine: Product Overview


2-{[(Tert-butoxy)carbonyl]amino}-3-(quinazolin-4-yl)propanoic acid (CAS 1822462-14-5) is a synthetic, protected α-amino acid derivative featuring a tert-butoxycarbonyl (Boc) group masking the amino functionality and a quinazolin-4-yl substituent at the β-carbon [1]. It belongs to the class of heterocyclic amino acid building blocks, which are valuable intermediates for introducing a quinazoline pharmacophore into peptides or small molecules for medicinal chemistry programs [2]. The compound is commercially available with a typical purity of ≥95% as a racemic mixture, while its enantiopure (S)- and (R)-forms (CAS 1306728-59-5 and 1354970-42-5, respectively) are also offered, indicating demand for stereochemically defined applications .

1
Chiral building block – available as racemate, (S)-, and (R)-enantiomers for stereochemically defined peptidomimetic and kinase inhibitor synthesis.
2
Boc protection – acid-labile orthogonal strategy compatible with solid-phase synthesis and catalytic hydrogenation steps common to quinazoline functionalization.
3
Procurement clarity – dedicated CAS numbers for each stereoisomer reduce sourcing ambiguity and support reproducible multi-site synthesis campaigns.

Why Boc-Quinazolin-4-yl-Alanine Cannot Be Replaced


The combination of a quinazoline heterocycle with a Boc-protected amino acid creates a building block with unique reactivity and deprotection kinetics that generic, structurally similar compounds (e.g., Fmoc-quinazolin-4-yl-alanine or Boc-quinoxalin-2-yl-alanine) cannot replicate. Substituting the Boc group for Fmoc introduces base-lability, making it unsuitable for sequences requiring orthogonal protection strategies [1]. Conversely, changing the quinazoline to a quinoline or purine alters the heterocycle's pKa, hydrogen-bonding motifs, and kinase hinge-binding properties, fundamentally shifting the structure-activity relationship (SAR) [2]. The following quantitative evidence demonstrates that while this compound faces the expected limitation of limited publicly available head-to-head comparative biological data, its differentiation is quantifiable at the levels of stereochemical purity, procurement availability, and its defined, cataloged physical properties, which is critical for reproducible synthesis or screening campaigns .

Boc-quinazolin-4-yl-alanine (target)
Typical alternative (Fmoc- or unprotected analog)
Acid-labile Boc group; stable to hydrogenolysis
Fmoc is base-labile and sensitive to hydrogenation, may limit orthogonal strategies
Defined stereochemistry with (S)- and (R)-enantiomer options
Unprotected analog often lacks enantiopurity specification, introducing chiral variability
Quinazoline heterocycle maintains target hinge-binding motif
Quinoline/purine replacements alter pKa and H-bonding, shifting SAR

Boc-Quinazolin-4-yl-Alanine: Quantitative Sourcing Guide


Stereochemical Purity vs Racemic Mixture

The target compound's differentiation is immediately quantifiable via its enantiomeric purity options. Vendors supply the racemic mixture (CAS 1822462-14-5, 95% purity) as well as the individual (S)- and (R)-enantiomers (CAS 1306728-59-5 and 1354970-42-5, respectively) with a purity of 97% . This contrasts with structurally similar, but less-defined alternatives like the unprotected amino acid '2-amino-3-(quinazolin-4-yl)propanoic acid', which is often offered only as a racemate or without a specified enantiomeric excess, introducing a critical variable into chiral synthesis [1].

Stereochemical Purity
Head-to-head
Target: racemic 95% purity; (S)- 97%; (R)- 95%
Unprotected analog: no enantiopurity specified, typically racemate only
Supports enantiopure starting material selection for chiral synthesis
Vendor purity data (LC, GC, NMR); cross-vendor procurement available
Stereochemistry Procurement Enantiomeric Excess

Predicted Density and Boiling Point for Scale-Up

Predicted density (1.273±0.06 g/cm³) and boiling point (527.6±45.0 °C) data for the (S)-enantiomer have been computed and published, which are essential for process scale-up, formulation, and safety assessments . In contrast, such predicted bulk property data for close analogs like the unprotected free amino acid or the Fmoc-protected variant are not uniformly cataloged in the same accessible manner, creating an information gap during initial industrial feasibility studies . This represents a class-level advantage where the target compound's properties are better characterized.

Predicted Bulk Properties
Class-level
Density:1.273±0.06 g/cm³
Boiling Point:527.6±45.0 °C
Supports process feasibility assessment for scale-up
Predicted data (ACD/Labs or similar); experimental verification recommended
ADME Properties Process Chemistry Physicochemical Prediction

Distinct R-Isomer CAS for Sourcing Clarity

The (R)-enantiomer of the target compound has been assigned its own unique CAS number (1354970-42-5), distinct from the racemate (1822462-14-5) and the (S)-form (1306728-59-5) . This three-CAS-number registration allows for unambiguous sourcing and quality control, a clear advantage over the unprotected analog '2-amino-3-(quinazolin-4-yl)propanoic acid', where the R-enantiomer is often cataloged under less standardized identifiers (e.g., vendor-specific catalog numbers) that complicate cross-vendor procurement .

R-Isomer CAS Identity
Data to verify
CAS 1354970-42-5 for (R)-enantiomer
Distinct from racemate (1822462-14-5) and (S)- (1306728-59-5)
Reduces procurement ambiguity; enables global sourcing consistency
CAS registration records; vendor catalog cross-check needed
Chemical Identity CAS Registry Vendor Sourcing

Boc Orthogonality and Deprotection Efficiency

In typical solid-phase peptide synthesis (SPPS), Boc groups are cleaved under acidic conditions (e.g., 50% TFA in DCM) within 30 minutes, while Fmoc, a common alternative, requires basic piperidine treatment [1]. The tert-butyl cation byproduct scavenging is well-established (e.g., with triisopropylsilane), enabling clean deprotection with >98% efficiency as measured by HPLC [2]. This contrasts with Fmoc-protected analogs, which can be less stable to hydrogenolysis and can undergo premature cleavage during catalytic hydrogenation steps often needed for quinazoline functionalization .

Boc Orthogonality
Reported
Boc: >98% cleavage efficiency (TFA/DCM, 30 min)
Fmoc: base-labile, susceptible to hydrogenolysis
Supports orthogonal protection strategy compatible with hydrogenation
General SPPS protocols; deprotection monitored by HPLC
Protecting Group Strategy Solid-Phase Peptide Synthesis Orthogonal Deprotection

Boc-Quinazolin-4-yl-Alanine: Top Research Applications


Enantiopure Quinazoline Kinase Inhibitor Synthesis

This scenario is for a medicinal chemist needing to synthesize a chiral drug candidate where the quinazoline moiety must bind to the ATP pocket of a kinase, and the stereochemistry at the α-carbon of the amino acid is critical for activity. The ability to procure the target compound in its (S)-enantiomer at 97% purity directly supports a convergent synthesis of a peptidomimetic inhibitor, avoiding a racemic product that would require chiral separation after the costliest steps. This is superior to the generic alternative of starting from a racemic '2-amino-3-(quinazolin-4-yl)propanoic acid' and attempting a late-stage resolution that often yields <50% of the desired isomer and requires expensive chiral chromatography columns.

Scalable Process Design Using Predicted Properties

A process chemist tasked with developing a scalable manufacturing route for a new chemical entity can use the target compound's predicted density (1.273±0.06 g/cm³) and boiling point (527.6±45.0 °C) to immediately begin reaction calorimetry and distillation equipment sizing without synthesizing the material. This contrasts with investing resources in a closely related, less-characterized analog where the absence of these predicted data points necessitates a fully empirical approach, potentially delaying a development program by weeks.

Orthogonal Boc Protection for Library Synthesis

A combinatorial chemistry team building a library of quinazoline-containing small molecules requires a building block that can be globally deprotected at the end of a multi-step sequence. The Boc group of the target compound is acid-labile, making it orthogonal to many other protecting groups, including Fmoc, and it can be cleaved in >98% efficiency under standard TFA conditions [1]. This enables a 'catch-and-release' purification strategy on a solid support, a workflow that an Fmoc-protected analog would not tolerate if the synthetic route includes catalytic hydrogenation steps .

Global CRO Sourcing via CAS Registry

A procurement manager coordinating the sourcing of intermediates across multiple Contract Research Organizations (CROs) in different countries can enforce the use of the globally unique CAS numbers for the (R)- (1354970-42-5) or (S)- (1306728-59-5) enantiomer . This eliminates the miscommunication risk inherent with unprotected analogs that rely on ambiguous vendor catalog numbers, ensuring all CROs begin their syntheses with the exact same defined intermediate, thereby guaranteeing the reproducibility of the final drug substance's chiral purity across geographically dispersed teams.

Application
Selection Property
Validation Focus
Chiral peptidomimetic kinase inhibitor synthesis
Enantiopure (S)- and (R)- forms with defined Boc protection
Stereochemical integrity and orthogonal deprotection compatibility
Process chemistry scale-up assessment
Cataloged predicted density and boiling point data
Process safety and equipment sizing review; experimental confirmation
Combinatorial library synthesis on solid support
Acid-labile Boc group orthogonal to hydrogenation-sensitive protecting groups
Deprotection efficiency and catch-and-release purification feasibility
Multi-site CRO procurement coordination
Unique CAS numbers for racemate, (S)-, and (R)-enantiomers
Sourcing consistency and isomer identity verification across teams
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